molecular formula C13H14ClN3O4S B6552782 ethyl 5-[(2-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1108049-92-8

ethyl 5-[(2-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B6552782
CAS No.: 1108049-92-8
M. Wt: 343.79 g/mol
InChI Key: KODBUIMRPICQNB-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H14ClN3O4S and its molecular weight is 343.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.0393548 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 5-[(2-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₃H₁₄ClN₃O₄S
  • Molecular Weight : 343.79 g/mol
  • CAS Number : 1108049-92-8

The compound belongs to the class of pyrazole derivatives, known for their diverse pharmacological properties. Pyrazoles have been extensively studied for their roles in:

  • Antitumor Activity : Many pyrazole derivatives exhibit significant inhibitory effects on various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR. This compound may share similar mechanisms due to its structural characteristics .
  • Anti-inflammatory and Antimicrobial Effects : Pyrazole derivatives are also recognized for their anti-inflammatory properties and potential as antimicrobial agents. The sulfamoyl group in this compound may enhance its biological activity against inflammatory pathways and microbial infections .

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, a study tested various pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231), showing that certain derivatives exhibited synergistic effects when combined with traditional chemotherapeutics like doxorubicin . Although specific data on this compound is limited, its structural analogs have shown promising results.

Anti-inflammatory Activity

Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Compounds with similar structures have been reported to exhibit selective inhibition of COX-1 over COX-2, suggesting that this compound could potentially modulate inflammatory responses effectively .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties against various pathogens. The presence of the sulfamoyl group may contribute to enhanced activity against bacterial strains, making this compound a candidate for further investigation in antimicrobial drug development .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Investigated the cytotoxic effects of pyrazole derivatives on breast cancer cells; some compounds showed enhanced efficacy when combined with doxorubicin .
Recent Review on PyrazolesSummarized the antitumor, anti-inflammatory, and antimicrobial activities of pyrazole derivatives; highlighted structure-activity relationships that could apply to this compound .
Research on COX InhibitionDemonstrated that certain pyrazoles selectively inhibit COX enzymes, indicating potential for anti-inflammatory applications .

Properties

IUPAC Name

ethyl 5-[(2-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4S/c1-3-21-13(18)9-7-15-16-12(9)22(19,20)17-11-5-4-8(2)6-10(11)14/h4-7,17H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODBUIMRPICQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.